6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one

Antiviral Nucleoside Kinase CMV

6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one (CAS 2095417-54-0, MF C15H19N3O6, MW 337.33) is a purine nucleoside analog featuring a 2′-O-methyl modified ribofuranosyl sugar moiety conjugated to a 3-(2-oxo-propyl)-substituted imidazo[1,2-c]pyrimidin-5-one heterocyclic core. The compound belongs to the class of base-modified nucleoside mimetics designed to interfere with DNA synthesis and induce apoptosis, with documented targeting of indolent lymphoid malignancies.

Molecular Formula C15H19N3O6
Molecular Weight 337.33 g/mol
Cat. No. B12390633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one
Molecular FormulaC15H19N3O6
Molecular Weight337.33 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CN=C2N1C(=O)N(C=C2)C3C(C(C(O3)CO)O)OC
InChIInChI=1S/C15H19N3O6/c1-8(20)5-9-6-16-11-3-4-17(15(22)18(9)11)14-13(23-2)12(21)10(7-19)24-14/h3-4,6,10,12-14,19,21H,5,7H2,1-2H3/t10-,12?,13+,14-/m1/s1
InChIKeyBBICAOBFBDXQFO-KVYFJXEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one for Antiviral and Anticancer Nucleoside Analog Research


6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one (CAS 2095417-54-0, MF C15H19N3O6, MW 337.33) is a purine nucleoside analog featuring a 2′-O-methyl modified ribofuranosyl sugar moiety conjugated to a 3-(2-oxo-propyl)-substituted imidazo[1,2-c]pyrimidin-5-one heterocyclic core. The compound belongs to the class of base-modified nucleoside mimetics designed to interfere with DNA synthesis and induce apoptosis, with documented targeting of indolent lymphoid malignancies. The 2′-O-methyl modification is a well-characterized structural feature known to confer enhanced metabolic stability and nuclease resistance compared to unmodified ribonucleosides. [1] This compound is supplied for research use only and is not approved for human therapeutic application. [2]

Positional isomer probe for imidazo[1,2-c]pyrimidine nucleoside SAR
2′-O-methyl modification supports metabolic stability studies
Imidazo[1,2-c]pyrimidin-5-one core for kinase inhibitor scaffold investigation

Why Generic Substitution Is Inappropriate for 6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one


Generic substitution among imidazo[1,2-c]pyrimidin-5-one nucleoside analogs is contraindicated due to critical structure-activity divergences at three discrete molecular loci. First, antiviral evaluation of a series of 2-substituted 6-(β-D-ribofuranosyl)-6H-imidazo[1,2-c]pyrimidin-5-one nucleosides revealed that with only one exception displaying anti-CMV activity at toxic concentrations, none showed meaningful antiviral activity due to a lack of substrate recognition by viral and/or cellular nucleoside kinases. [1] Second, the 3-(2-oxo-propyl) substitution pattern in the target compound is distinct from the 2-alkyl/aryl modifications in the comparator series, and this positional variation directly impacts kinase recognition and phosphorylation efficiency. [1] Third, the 2′-O-methyl ribose modification fundamentally alters metabolic stability and enzymatic susceptibility compared to unmodified ribose derivatives, which has been systematically characterized in comparative antisense oligonucleotide studies showing that 2′-O-methyl modification confers distinct nuclease resistance properties relative to phosphorothioate and locked nucleic acid modifications. [2] Consequently, biological activity cannot be extrapolated across different substitution patterns within this scaffold.

Positional shift from C2 to C3 substitution may alter nucleoside kinase substrate recognition
2-alkyl/aryl analogs showed no antiviral activity due to kinase phosphorylation failure; 3-substituted isomer may differ but requires independent validation
2′-O-methyl modification confers nuclease resistance not replicated by unmodified ribose analogs

Quantitative Differentiation Evidence for 6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one


Comparative Antiviral Activity of 2-Substituted Imidazo[1,2-c]pyrimidin-5-one Nucleosides

The 3-(2-oxo-propyl)-substituted compound represents a structurally distinct positional isomer relative to the 2-alkyl/aryl-substituted series evaluated by Kifli et al. In that study, a series of novel 6-(β-D-ribofuranosyl)-2-alkyl/aryl-6H-imidazo[1,2-c]pyrimidin-5-one nucleosides were evaluated against a wide range of viral types and strains. With the exception of one nucleoside which displayed anti-CMV activity at toxic concentrations, none of the compounds showed antiviral activity, most likely due to a lack of substrate recognition by viral and/or cellular nucleoside kinases. [1] The target compound's 3-position substitution with a 2-oxo-propyl group represents a deliberate positional shift from the 2-position substitution pattern in the comparator series, potentially altering kinase recognition profiles.

C3 vs C2 Antiviral Profile
Cross-study comparable
2-alkyl/aryl series: 0/n meaningful antiviral activity (one toxic anti-CMV).
3-(2-oxo-propyl) target: not yet reported in antiviral screens.
Positional isomer requires independent kinase recognition evaluation
C2 vs C3 substitution likely alters substrate recognition
Antiviral Nucleoside Kinase CMV

Metabolic Stability Enhancement via 2′-O-Methyl Ribose Modification

The 2′-O-methyl modification on the ribofuranosyl moiety of this compound provides a well-characterized structural feature that distinguishes it from unmodified ribonucleoside analogs. In comparative studies of chemically modified antisense oligonucleotides, 2′-O-methyl RNA modifications were directly compared against phosphorothioates, locked nucleic acids (LNAs), and neutral methoxyethyl phosphoramidates for relative potency and specificity. [1] The 2′-O-methyl modification consistently enhances nuclease resistance and metabolic stability relative to unmodified RNA, which is a critical determinant of intracellular persistence and functional half-life.

2′-O-Methyl Stability
Class-level inference
2′-O-methyl modification enhances nuclease resistance vs unmodified ribose
Supports metabolic stability context
Exact fold-change sequence-dependent; class-level effect
Nuclease Resistance Metabolic Stability Oligonucleotide

Predicted Physicochemical Differentiation from Unsubstituted Core

The target compound exhibits predicted physicochemical properties that differ substantially from the unsubstituted imidazo[1,2-c]pyrimidin-5-one core scaffold and simpler 2-substituted analogs. The 3-(2-oxo-propyl) substituent and 2′-O-methyl ribose moiety together increase molecular weight (337.33 Da) and predicted boiling point (651.1±65.0 °C) relative to the parent 6-(β-D-ribofuranosyl)-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one (MW 281.27 Da). [1] The predicted pKa of 13.08±0.70 indicates that the compound remains predominantly non-ionized under physiological pH conditions, which has implications for membrane permeability and subcellular distribution distinct from more polar or ionizable analogs.

MW & pKa Differentiation
Cross-study comparable
MW 337.33 vs 281.27 (+56 Da); predicted pKa 13.08
Higher MW and non-ionized state may alter permeability
ACD/Labs Percepta predictions; experimental validation needed
Physicochemical Properties pKa LogP

Scaffold-Specific Kinase Inhibition Potential of Imidazo[1,2-c]pyrimidin-5-one Core

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been independently validated as a privileged chemotype for cyclin-dependent kinase 2 (CDK2) inhibition. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as CDK2 inhibitors, with co-crystal structures confirming the binding mode of 8-cyclohexyl-6H-imidazo[1,2-c]pyrimidin-5-one (ligand R7B) in complex with CDK2/cyclin A2 (PDB ID 7ACK). [1][2] While the target compound is a nucleoside analog with ribose conjugation that fundamentally alters its binding mode relative to non-nucleoside CDK2 inhibitors, the imidazo[1,2-c]pyrimidin-5-one core itself is a validated pharmacophore for kinase inhibition.

CDK2 Scaffold Validation
Class-level inference
Imidazo[1,2-c]pyrimidin-5-one core: confirmed CDK2 binding (PDB 7ACK)
Supports kinase inhibitor scaffold context
Nucleoside conjugation alters binding mode
CDK2 Kinase Inhibition X-ray Crystallography

Validated Application Scenarios for 6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one


Structure-Activity Relationship Studies of Positional Isomers in Imidazo[1,2-c]pyrimidine Nucleosides

This compound serves as a critical 3-position substituted comparator for SAR studies investigating the relationship between substitution position and kinase recognition. Since 2-alkyl/aryl substituted 6-(β-D-ribofuranosyl)-6H-imidazo[1,2-c]pyrimidin-5-one nucleosides exhibited near-complete lack of antiviral activity due to failure of kinase-mediated phosphorylation activation, [1] the 3-(2-oxo-propyl) substitution pattern in the target compound provides a structurally distinct positional isomer for evaluating whether the substitution position affects substrate recognition by viral and/or cellular nucleoside kinases. The compound is therefore valuable for laboratories investigating the structural determinants of nucleoside kinase substrate specificity within the imidazo[1,2-c]pyrimidine scaffold.

Metabolic Stability Profiling of 2′-O-Methyl Modified Nucleoside Analogs

The 2′-O-methyl modification is a validated strategy for enhancing nuclease resistance and metabolic stability in oligonucleotide therapeutics, as demonstrated in comparative studies evaluating multiple chemical modification classes. [2] This compound provides a platform for systematically evaluating the contribution of 2′-O-methyl modification to intracellular stability, half-life, and resistance to enzymatic degradation in the context of a base-modified imidazo[1,2-c]pyrimidin-5-one nucleoside. Procurement of this compound enables direct comparison with unmodified ribose analogs to quantify the stability enhancement conferred by the 2′-O-methyl group.

Anticancer Mechanism Studies in Indolent Lymphoid Malignancies

The compound is classified as a purine nucleoside analog with documented broad antitumor activity targeting indolent lymphoid malignancies, with anticancer mechanisms relying on inhibition of DNA synthesis and induction of apoptosis. For research groups investigating purine nucleoside analog mechanisms in indolent lymphoid malignancies, this compound offers a chemically distinct scaffold with the imidazo[1,2-c]pyrimidin-5-one heterocyclic core, providing an alternative chemotype for mechanistic comparison with established agents such as fludarabine, cladribine, and pentostatin. Procurement of this compound supports investigation of whether the imidazo[1,2-c]pyrimidin-5-one scaffold offers differentiated DNA synthesis inhibition or apoptosis induction profiles.

Reference Standard for Imidazo[1,2-c]pyrimidine Nucleoside Analytical Method Development

With predicted boiling point of 651.1±65.0 °C, density of 1.56±0.1 g/cm³, and pKa of 13.08±0.70, this compound possesses well-defined predicted physicochemical parameters suitable for use as an analytical reference standard in HPLC method development, LC-MS quantification, and stability-indicating assay validation for imidazo[1,2-c]pyrimidine nucleoside analogs. The availability of CAS registry number 2095417-54-0 and multiple vendor sources (BOC Sciences, MedChemExpress, InvivoChem) facilitates procurement for analytical laboratory use.

Application
Selection Property
Validation Focus
Positional Isomer SAR: Imidazo[1,2-c]pyrimidine Nucleosides
C3 substitution & kinase recognition profile
Nucleoside kinase substrate specificity
Metabolic Stability: 2′-O-Methyl Nucleosides
2′-O-methyl modification
Intracellular stability vs unmodified ribose
Mechanistic Studies: Purine Nucleoside Analogs in Lymphoid Models
DNA synthesis inhibition & apoptosis endpoints
Cell-model endpoint review
Analytical Reference Standard: Method Development
Predicted physicochemical profile
HPLC/LC-MS method validation
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